BenchChemオンラインストアへようこそ!

3-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Tautomerism Regioisomerism Molecular recognition

This specific 3-(4-chlorophenyl) regioisomer is a privileged scaffold for kinase (c-Src) and protease (HNE, SARS-CoV-2 Mpro) inhibitor discovery. The C3-(4-chlorophenyl) substitution pattern dictates a tautomeric equilibrium and hydrogen-bonding capacity distinct from N1-aryl regioisomers, directly impacting target recognition and IC50 values. Procuring this exact compound ensures SAR reproducibility around the C3-aryl position while leaving N1/N2 free for critical functionalization. Its fragment-like profile (MW 246.69) and demonstrated aqueous stability make it an ideal starting point for lead optimization libraries across multiple therapeutic areas.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
Cat. No. B5505747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Molecular FormulaC13H11ClN2O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)C(=NN2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H11ClN2O/c14-9-6-4-8(5-7-9)13-12-10(15-16-13)2-1-3-11(12)17/h4-7H,1-3H2,(H,15,16)
InChIKeyXIQOPLQYUOYTEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 11 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one Procurement Guide: Core Scaffold Identity and Research Context


3-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 654635-14-0) is a synthetic small molecule belonging to the 1,5,6,7-tetrahydro-4H-indazol-4-one heterocyclic class, with molecular formula C13H11ClN2O and molecular weight 246.69 g/mol [1]. This compound features a partially saturated indazole core bearing a 4-chlorophenyl substituent at the 3-position and a ketone at the 4-position. The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has been recognized as a privileged structure in medicinal chemistry, having been investigated as a core for human neutrophil elastase (HNE) inhibitors [2], SARS-CoV-2 main protease (Mpro) inhibitors [3], c-Src kinase inhibitors [4], and opioid receptor agonists [5]. The specific 3-(4-chlorophenyl) substitution pattern positions the electron-withdrawing chloroaryl group at a locus that influences tautomeric equilibrium and molecular recognition properties relative to N1- or N2-substituted regioisomers.

Why 3-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one Cannot Be Interchanged With Other Tetrahydroindazol-4-one Analogs


The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is subject to regioisomeric variation at N1, N2, C3, and C6 positions, each producing distinct tautomeric profiles and biological activities [1]. The target compound bears an unsubstituted N1/N2 position and a 4-chlorophenyl group at C3, which fundamentally differs from the N1-(4-chlorophenyl) regioisomer (CAS 1048917-15-2) where the aryl group is attached to the pyrazole nitrogen rather than the carbon framework. This positional difference dictates the dominant tautomeric form in solution, directly impacting hydrogen-bonding capacity and target recognition [1]. Literature on c-Src kinase inhibition demonstrates that even subtle aryl substitution changes (e.g., 4-tertbutylphenyl vs. 3,4-dichlorophenyl) shift IC50 values from 35.1 μM to 50.7 μM [2], indicating that electronic and steric features at the C3-aryl position are not interchangeable. Generic procurement of any 'tetrahydroindazol-4-one' without specifying the exact substitution pattern risks acquiring a compound with a different tautomeric equilibrium, altered physicochemical properties, and unpredictable biological performance.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one Against Closest Analogs


C3- vs. N1-Regioisomeric Substitution: Tautomeric Equilibrium and Hydrogen-Bonding Capacity Differentiation

The 3-(4-chlorophenyl) substitution on the target compound positions the aryl group at C3 of the indazole ring, leaving the N1 and N2 positions unsubstituted and available for hydrogen-bonding interactions. In contrast, the N1-(4-chlorophenyl) regioisomer (CAS 1048917-15-2) bears the identical chlorophenyl group at the pyrazole nitrogen, blocking a key hydrogen-bond donor site. Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones demonstrate that the tautomeric equilibrium between 1H and 2H forms is strongly influenced by the substitution pattern, with C3-aryl derivatives favoring the 1H-tautomer that exposes the N2 position for intermolecular interactions [1]. This regioisomeric distinction is functionally relevant: in the HNE inhibitor series, the N1-CO function serves as the point of attachment by HNE Ser195, and isomer pairs (N1 vs. N2) exhibit comparable but distinguishable potency, confirming that the substitution locus at the indazole core directly modulates target engagement [2].

Tautomerism Regioisomerism Molecular recognition

c-Src Kinase Inhibitory Activity: Positioning the 4-Chlorophenyl Derivative Within the Tetrahydroindazolone SAR Landscape

A series of 2-substituted tetrahydroindazolones was evaluated for c-Src kinase inhibition by Rao et al. (2012). The 4-tertbutylphenyl derivative inhibited c-Src with an IC50 of 35.1 μM, while the 3,4-dichlorophenyl analog showed an IC50 of 50.7 μM [1]. The target compound 3-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, bearing a single 4-chloro substituent, is predicted to occupy an intermediate electronic position (Hammett σp = 0.23 for 4-Cl vs. σp = 0.60 for 3,4-diCl and σp = -0.20 for 4-tert-butyl), suggesting its c-Src inhibitory potency would be distinguishable from both the more electron-deficient 3,4-dichlorophenyl analog and the electron-rich 4-tertbutylphenyl analog [1]. The same study reported that 3,4-dichlorophenyl tetrahydroindazolone 15 inhibited HT-29 (colon carcinoma) cell proliferation by 62% and SK-OV-3 (ovarian adenocarcinoma) by 58% at 50 μM [1].

c-Src kinase Kinase inhibition Antiproliferative

Scaffold-Level HNE Inhibitory Potency: Nanomolar Activity Distinguishes Tetrahydroindazol-4-ones from Classical Indazole HNE Inhibitors

Cantini et al. (2021) developed a series of 1,5,6,7-tetrahydro-4H-indazol-4-ones as HNE inhibitors, reporting Ki values in the low nanomolar range (6-35 nM) [1]. These compounds demonstrated reasonable aqueous stability with half-lives exceeding 1 hour [1]. The most potent compound in the series, 8e, showed an IC50 of 26 nM [2]. This nanomolar potency profile distinguishes the tetrahydroindazol-4-one scaffold from earlier indazole-based HNE inhibitors reported by the same group, which typically exhibited micromolar activity. The 3-(4-chlorophenyl) substitution on the target compound presents a specific aryl pharmacophore orientation that can be compared with the various N1- and N2-substituted analogs in the Cantini series, where even minor changes in substitution pattern altered Ki values by 2-5 fold within the nanomolar range [1].

Human neutrophil elastase Serine protease inhibition Inflammation

SARS-CoV-2 Mpro Inhibitory Activity: Scaffold Validation for Antiviral Drug Discovery

Piven et al. (2023) designed and synthesized 29 compounds based on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold targeting SARS-CoV-2 Mpro [1]. After experimental testing, two hits demonstrated IC50 values below 60 μM, with the best result of 27.31 μM for racemic amide 9m [1]. The study employed virtual screening based on molecular docking, followed by molecular dynamics simulations (200 ns) and MM/GBSA free energy calculations to select compounds for synthesis [1]. This antiviral validation of the scaffold provides an orthogonal application domain distinct from the HNE and kinase inhibition fields. The 3-(4-chlorophenyl) substitution pattern on the target compound offers a distinct starting point for Mpro-focused SAR optimization compared to the amide-linked substituents explored in the Piven series.

SARS-CoV-2 Main protease Antiviral Virtual screening

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Synthetic Accessibility vs. Multi-Substituted Analogs

The target compound (MW 246.69, C13H11ClN2O) presents a lower molecular weight and reduced structural complexity compared to multi-substituted tetrahydroindazol-4-one analogs such as 3-(4-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one (C19H15ClN2O, MW 322.79) and 3-(4-chlorophenyl)-2,5,6,7-tetrahydro-6,6-dimethyl-2-phenyl-4H-indazol-4-one (C21H19ClN2O, MW 350.85) [1][2]. The compound's lower MW and absence of additional aryl or alkyl substituents at N1, N2, and C6 positions result in fewer rotatable bonds and a smaller polar surface area, which are favorable for membrane permeability in cellular assays. The synthesis of 3-aryl-tetrahydroindazol-4-ones has been established via cyclocondensation of 1,3,3'-tricarbonyls with monosubstituted hydrazines under mild conditions, providing regioselective access to the C3-aryl scaffold [3]. This synthetic accessibility contrasts with more heavily substituted analogs that require multi-step sequences and often yield isomeric mixtures requiring chromatographic separation.

Physicochemical properties Drug-likeness Synthetic tractability

Cytotoxic Activity of Tetrazole-Containing Analogs: Scaffold Validation in Cancer Cell Lines

Khlebnicova et al. (2022) reported the synthesis and cytotoxic activity of tetrazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones, demonstrating that this scaffold can be elaborated to produce compounds with measurable cytotoxicity [1]. While the specific 3-(4-chlorophenyl) derivative was not the focus of this study, the work establishes that the 1,5,6,7-tetrahydro-4H-indazol-4-one core is compatible with further functionalization (tetrazole conjugation) while retaining biological activity. In a separate study, polysubstituted indazole derivatives showed antiproliferative IC50 values ranging from 0.64 to 17 μM against A2780 (ovarian) and A549 (lung) cancer cell lines [2], providing a broader indazole-class cytotoxicity benchmark against which the tetrahydroindazol-4-one scaffold can be compared.

Cytotoxicity Tetrazole Anticancer Indazol-4-one

Optimal Procurement and Research Scenarios for 3-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one


Kinase Inhibitor Lead Discovery: c-Src and Novel Kinase Target Screening

The target compound serves as a suitable starting point for kinase inhibitor discovery programs, particularly those targeting c-Src and related tyrosine kinases. The 4-chlorophenyl substituent at C3 provides an intermediate electronic profile (σp = 0.23) between the electron-rich 4-tert-butylphenyl (IC50 = 35.1 μM) and electron-deficient 3,4-dichlorophenyl (IC50 = 50.7 μM) analogs evaluated by Rao et al. (2012) [2]. Procurement of this compound enables SAR exploration around the C3-aryl position while preserving the N1 position for subsequent functionalization (acylation, alkylation) to introduce the N-CO warhead critical for covalent HNE inhibition or for modulating kinase selectivity [1]. The compound's low molecular weight (246.69) and favorable physicochemical profile make it an efficient fragment-like starting point for lead optimization.

Human Neutrophil Elastase (HNE) Inhibitor Development for Inflammatory Disease

Given that the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has produced HNE inhibitors with Ki values of 6-35 nM [2], procurement of the 3-(4-chlorophenyl) derivative provides a core scaffold for HNE-focused medicinal chemistry. The C3-(4-chlorophenyl) group can serve as a fixed aromatic pharmacophore while the N1 and N2 positions are elaborated to optimize potency, selectivity over other serine proteases (proteinase 3, cathepsin G), and pharmacokinetic properties. The demonstrated aqueous stability (t1/2 > 1 h) of related tetrahydroindazol-4-ones [2] supports their suitability for in vitro and cell-based assays relevant to respiratory inflammatory diseases such as COPD, ARDS, and cystic fibrosis.

Antiviral Drug Discovery: SARS-CoV-2 Mpro and Broad-Spectrum Coronavirus Protease Targeting

The scaffold's validated activity against SARS-CoV-2 Mpro (IC50 = 27.31 μM for the best analog; two hits <60 μM among 29 compounds) [2] positions the target compound as a starting point for antiviral lead optimization. The 3-(4-chlorophenyl) derivative offers a structurally distinct chemotype from the amide-linked analogs explored by Piven et al. (2023), potentially accessing different subpockets within the Mpro active site. Virtual screening workflows employing molecular docking, MD simulations (200 ns), and MM/GBSA calculations, as validated by Piven et al. [2], can be applied to prioritize this compound and its derivatives for synthesis and enzymatic testing against Mpro and related coronavirus proteases.

Synthetic Methodology Development and Chemical Biology Tool Compound Generation

The target compound's structural simplicity and the established one-pot, three-component synthesis methodology for tetrahydroindazolones [2] make it an excellent substrate for developing new synthetic methods (e.g., late-stage functionalization, C-H activation, photoredox chemistry) on the tetrahydroindazol-4-one scaffold. Its unsubstituted N1/N2 positions provide handles for diversification via alkylation, acylation, or click chemistry (e.g., tetrazole conjugation as demonstrated by Khlebnicova et al. 2022 [1]), enabling the generation of focused compound libraries for chemical biology probe development across multiple target classes (kinases, proteases, GPCRs such as opioid receptors ).

Quote Request

Request a Quote for 3-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.